Perylene
Overview
Description
Perylene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. It consists of five fused benzene rings, forming a distinctive structure that provides a host of unique chemical and physical properties. This compound is known for its vibrant, stable colors and is used in various applications, including dyes, pigments, and organic semiconductors .
Mechanism of Action
Target of Action
Perylene, a polycyclic aromatic hydrocarbon, primarily targets the pH levels in various chemical, physiological, and biological processes . It is used as a fluorescent lipid probe in cell membrane cytochemistry . This compound-based compounds have also shown significant antiviral activity against enveloped viruses .
Mode of Action
This compound diimide (PDI)-based molecules interact with their targets by exhibiting excellent thermal, chemical, and photochemical stability, unique UV-vis absorption, and fluorescent emission properties . They also possess low cytotoxicity, intrinsic electron-withdrawing (n-type semiconductor) nature, and impressive molecular assembly capability . These features enable promising applications of PDIs in chemosensors via optical signal modulations .
Biochemical Pathways
This compound diimide (PDI) derivatives have been used in photocatalytic degradation . They are involved in chemically fueled redox reactions to control assembly/disassembly cycles . The number and frequency of these cycles affect the nucleation and growth process, providing control over the size and internal order of the resulting self-assembled structures .
Pharmacokinetics
The pharmacokinetics of this compound-based compounds are largely influenced by their water solubility . Despite their high broad-spectrum antiviral activity and high selectivity index, the poor water solubility of these compounds has prevented in vivo evaluation of their antiviral properties .
Result of Action
The result of this compound’s action is primarily observed in its ability to probe pH under various conditions . This helps monitor the extracellular (environmental) and intracellular pH change and pH-relying molecular recognition of inorganic or organic ions, as well as biological species . This compound displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs .
Action Environment
The action of this compound-based compounds is influenced by environmental factors. For instance, photocatalytic technology uses unlimited solar energy to efficiently oxidize and remove organic pollutants . The environment can affect the photocatalytic activity for organic pollutant removal .
Biochemical Analysis
Biochemical Properties
Perylene displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs . It can also be used as an organic photoconductor . This compound interacts with molecular oxygen to generate reactive oxygen species (ROS), which can damage cellular macromolecules and trigger apoptosis .
Cellular Effects
This compound derivatives have been shown to have effects on various types of cells. For example, this compound bisimide–glycopeptide conjugates have been synthesized and shown to have moderate activity in controlling ice crystal growth. Furthermore, these conjugates have shown enhancements in cell viability in cellular cryopreservation .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of reactive oxygen species (ROS) under illumination . The ROS can disrupt the balance of cellular redox status and cause oxidative stress, thereby causing oxidative damage to cellular macromolecules, resulting in the inhibition of metabolism and cellular apoptosis .
Temporal Effects in Laboratory Settings
In sediment cores from Dianchi Lake and Sihailongwan Maar Lake in China, high concentrations of this compound were observed and increased gradually with the sediment depth . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the generation of reactive oxygen species (ROS) under illumination . The ROS can disrupt the balance of cellular redox status and cause oxidative stress, thereby causing oxidative damage to cellular macromolecules, resulting in the inhibition of metabolism .
Subcellular Localization
This compound derivatives have been used for super-resolution imaging of lysosomes in living mammalian cells under physiological conditions , suggesting that this compound derivatives can localize to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylene can be synthesized through several methods. One common laboratory method involves the cyclodehydration of certain precursors. For instance, this compound can be synthesized from 3,4,9,10-tetrabromo-1,6,7,12-tetrachlorothis compound by a facile and efficient one-step reaction . Another method involves the reaction of this compound dianhydride with aliphatic amines at room temperature, using DBU as the base in DMF or DMSO .
Industrial Production Methods: Industrially, this compound is often produced through the carbonization and subsequent treatment of organic materials such as petroleum or coal tar. This method leverages the high aromatic content of these materials to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Perylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinones, which are used in various applications.
Reduction: this compound is reduced by alkali metals to give deeply colored radical anions and dianions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Alkali metals such as sodium or potassium in the presence of solvents like diglyme are used.
Substitution: Electrophilic reagents such as halogens or nitro groups are used under acidic conditions.
Major Products:
Oxidation: this compound quinones.
Reduction: this compound radical anions and dianions.
Substitution: Various substituted this compound derivatives with enhanced fluorescence and stability.
Scientific Research Applications
Perylene and its derivatives have found widespread use in various scientific research applications:
Chemistry: this compound serves as a model compound for studying π-stacking interactions and electron delocalization phenomena.
Medicine: this compound-based compounds are explored for photodynamic therapy and drug delivery systems.
Industry: this compound derivatives are used in the production of dyes, pigments, and organic semiconductors.
Comparison with Similar Compounds
Perylene is unique among polycyclic aromatic hydrocarbons due to its structure and properties. Similar compounds include:
Naphthalene: Consists of two fused benzene rings and is less complex than this compound.
Anthracene: Contains three fused benzene rings and has different photophysical properties.
Coronene: Composed of six fused benzene rings and exhibits different electronic properties.
This compound stands out due to its strong fluorescence, high thermal stability, and versatility in various applications. Its ability to undergo multiple functionalizations makes it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
perylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWQDPOILHKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69736-15-8 | |
Record name | Perylene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69736-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047753 | |
Record name | Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline] | |
Record name | Perylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7860 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
350-400 (sublimes) | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) | |
Record name | Perylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7860 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid | |
CAS No. |
198-55-0 | |
Record name | Perylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perylene | |
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Record name | PERYLENE | |
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Record name | Perylene | |
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Record name | Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |
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Record name | Perylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.365 | |
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Record name | PERYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD5427UN7 | |
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Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
273-274 °C | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of perylene?
A1: this compound is a polycyclic aromatic hydrocarbon with the molecular formula C20H12 and a molecular weight of 252.31 g/mol.
Q2: How does aggregation affect the optical properties of this compound derivatives?
A3: this compound derivatives have a strong tendency to aggregate due to π-π interactions, especially in the solid state. This aggregation can lead to significant changes in their optical properties. For example, this compound bisimides often exhibit red-shifted emission in the solid state compared to their solution-state spectra, attributed to the formation of excimers. [] The extent of aggregation, and consequently the optical properties, can be influenced by factors such as concentration, solvent polarity, and the nature of the substituents. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A4: A range of spectroscopic techniques are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy, including transmission, reflection-absorption (RAIRS), and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to study vibrational modes and molecular organization. [] UV-Vis absorption and fluorescence spectroscopy are crucial for investigating electronic transitions, aggregation behavior, and energy transfer processes. [, , , ] Time-resolved fluorescence spectroscopy, including techniques like Time-Correlated Single Photon Counting (TCSPC) and transient absorption spectroscopy, provides insights into excited state dynamics, including exciton migration and charge transfer processes. [, , ]
Q4: What makes this compound bisimides attractive for organic electronic applications?
A5: this compound bisimides (PBIs) possess several desirable attributes for organic electronic applications. Their high electron affinity makes them suitable for use as n-type semiconductors. [, , ] They are known for their excellent thermal stability, often remaining stable up to 400°C, which is crucial for device longevity. [] Furthermore, their strong self-assembly tendencies, driven by π-π stacking, can be exploited to create ordered structures, which can influence charge transport properties. [, ]
Q5: How does the molecular structure of this compound derivatives influence their electron transport properties?
A6: The electron transport properties of this compound derivatives can be significantly modulated by structural modifications. For example, incorporating electron-donating substituents at the bay region of this compound diimides can influence their electron affinity and charge transport characteristics. [] Studies have shown that the electron mobility of this compound diimides can reach up to 4.4 × 10−4 cm2V−1 s−1, with variations depending on the specific substituents and measurement conditions. []
Q6: Can this compound derivatives be used in photovoltaic devices?
A7: While this compound derivatives have shown promise as electron acceptors in organic photovoltaic devices, their performance has been limited compared to other materials. [, ] Research suggests that achieving efficient charge separation and transport within this compound-based photovoltaic devices remains a challenge. [] Factors such as morphology control, energy level alignment, and suppression of undesirable charge recombination pathways are crucial for improving their photovoltaic performance.
Q7: What are some other applications of this compound derivatives?
A8: Beyond organic electronics, this compound derivatives find applications in various fields. Their exceptional fluorescence properties make them suitable for use as fluorescent probes, sensors, and laser dyes. [, , ] Their ability to form self-assembled structures has been explored for developing supramolecular architectures. [] Additionally, some this compound derivatives have shown potential in biomedical applications, such as photodynamic therapy and as telomerase inhibitors. [, ]
Q8: How is computational chemistry employed in this compound research?
A9: Computational chemistry plays a significant role in understanding and predicting the properties of this compound derivatives. Density functional theory (DFT) calculations are widely used to investigate electronic structures, predict spectroscopic properties, and understand charge transfer processes. [, , ] Molecular dynamics (MD) simulations are employed to explore the self-assembly behavior of this compound derivatives, providing insights into their aggregation patterns and morphology in different environments. [] These computational approaches complement experimental findings and guide the design of new this compound-based materials with tailored properties.
Q9: What is the significance of Structure-Activity Relationship (SAR) studies in this compound research?
A10: SAR studies are essential for understanding how specific structural modifications to the this compound core influence its properties and functionalities. For example, SAR studies on this compound monoimides (PMIs) as telomerase inhibitors have shown that the nature of the side chains significantly impacts their solubility, G-quadruplex binding affinity, telomerase inhibition, and cytotoxicity. [] By systematically varying substituents and analyzing the resulting changes in properties, researchers can establish structure-property relationships, enabling the rational design of this compound derivatives with improved performance in desired applications.
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